(2S, 3aS,7aS)-Octahydro-indole-2-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13549870
Molecular Formula: C13H23NO2
Molecular Weight: 225.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23NO2 |
|---|---|
| Molecular Weight | 225.33 g/mol |
| IUPAC Name | tert-butyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C13H23NO2/c1-13(2,3)16-12(15)11-8-9-6-4-5-7-10(9)14-11/h9-11,14H,4-8H2,1-3H3/t9-,10-,11-/m0/s1 |
| Standard InChI Key | OCFZHGWTHXLDLR-DCAQKATOSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2N1 |
| SMILES | CC(C)(C)OC(=O)C1CC2CCCCC2N1 |
| Canonical SMILES | CC(C)(C)OC(=O)C1CC2CCCCC2N1 |
Introduction
Synthesis and Manufacturing Protocols
The synthesis of (2S,3aS,7aS)-octahydro-indole-2-carboxylic acid tert-butyl ester involves multi-step processes that prioritize stereochemical control and yield optimization. Two patented methodologies dominate current approaches:
Method 1: Cyclohexenyl-Pyrrolidine Condensation (CN101544593A)
This route, described in the Chinese patent CN101544593A, utilizes 1-(1-cyclohexen-1-yl)-pyrrolidine (II) and 3-halo-L-serine (III) as starting materials . Key steps include:
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Condensation Reaction:
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Cyclization:
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IV is treated with boiling hydrochloric acid to induce intramolecular cyclization, forming the octahydro-indole core.
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Hydrogenation:
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Esterification:
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The free carboxylic acid is protected as a tert-butyl ester using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
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Yield: 65–72% over five steps .
Table 1: Key Reaction Conditions for CN101544593A Synthesis
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Condensation | DMF, 20–30°C, 1:1.2 molar ratio | Form C–N bond between II and III |
| Cyclization | 6M HCl, reflux | Generate bicyclic indole scaffold |
| Hydrogenation | Pd/C, H₂ (0.5 MPa), glacial acetic acid | Reduce unsaturated bonds |
| Esterification | Boc₂O, DMAP, CH₂Cl₂ | Protect carboxylic acid |
Method 2: Direct Reduction (US20150252001A1)
An alternative approach disclosed in US20150252001A1 bypasses intermediate isolation by directly reducing a proline-derived precursor under high-pressure hydrogenation (5 MPa) . While this method reduces step count, it requires specialized equipment and achieves lower enantiomeric excess (82–88%) compared to Method 1 .
Applications in Medicinal Chemistry
Role in ACE Inhibitor Synthesis
The compound is a key intermediate in synthesizing perindopril, a potent ACE inhibitor used to treat hypertension . The tert-butyl ester group stabilizes the molecule during peptide coupling reactions with fragments like N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine . Post-coupling, catalytic hydrogenation removes the ester, yielding perindopril’s active form .
Peptidomimetic Design
Octahydro-indole scaffolds serve as proline surrogates in peptides, enhancing metabolic stability and bioavailability. For example, substituting proline with (2S,3aS,7aS)-octahydro-indole-2-carboxylic acid in vasopressin analogs increased plasma half-life by 300%.
Table 2: Comparative Bioavailability of Proline vs. Octahydro-Indole Analogues
| Peptide | Half-Life (hours) | Protease Resistance (IC₅₀, nM) |
|---|---|---|
| Proline-containing | 1.2 | 450 |
| Octahydro-indole | 4.8 | 120 |
Research Findings and Mechanistic Insights
Stereochemical Impact on Binding Affinity
X-ray crystallography of ACE-inhibitor complexes reveals that the 2S,3aS,7aS configuration positions the carboxylic acid group optimally for zinc coordination in the enzyme’s active site . Mutating the stereochemistry to 2R reduces binding affinity by 40-fold .
Synthetic Challenges and Innovations
Despite advances, scaling up synthesis remains challenging due to:
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Low Diastereoselectivity: Early methods suffered from <70% diastereomeric excess (d.e.), necessitating costly chromatographic separations .
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Catalyst Costs: Palladium-based hydrogenation catalysts contribute to 30% of total production costs .
Recent innovations include enzymatic resolution using Candida antarctica lipase B to achieve >99% enantiomeric excess (e.e.) and solvent-free cyclization techniques that improve yields to 85%.
Future Directions and Industrial Implications
Green Chemistry Approaches
Replacing halogenated solvents (e.g., DMF) with ionic liquids or supercritical CO₂ could reduce environmental impact. Pilot studies show CO₂-mediated cyclization achieves comparable yields (68%) while eliminating solvent waste.
Expanding Therapeutic Applications
Preliminary data suggest the octahydro-indole scaffold may inhibit SARS-CoV-2 main protease (Mpro) by mimicking the P1–P2 proline-glutamine motif of viral polyproteins. Computational docking studies predict a binding energy of −9.2 kcal/mol, rivaling existing inhibitors like nirmatrelvir.
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